molecular formula C16H13FN2O B2546552 9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 5964-48-7

9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No.: B2546552
CAS No.: 5964-48-7
M. Wt: 268.291
InChI Key: HDPOBIOWQBVXAS-UHFFFAOYSA-N
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Description

“9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one” is a chemical compound with the molecular formula C16H13FN2O . It’s a part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of isoindoline derivatives has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[2,1-a]isoindol-5-one core with a 4-fluorophenyl group attached .


Chemical Reactions Analysis

The reaction of cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines has been suggested . This reaction can lead to various cyclic products .

Scientific Research Applications

Stereoselective Syntheses

Chiral derivatives of 9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one have been synthesized with high yields and stereoselectivities, showcasing their potential in stereoselective synthesis processes. These compounds were achieved through intermolecular condensations, highlighting their versatility in organic synthesis (Katritzky, He, & Verma, 2002).

Fluorescence and Sensor Activity

Research has focused on the synthesis and sensor activity of related imidazole derivatives, particularly in the context of fluorescence sensing. For instance, novel compounds have been designed with a "fluorophore-spacer-receptor" system, capable of acting as pH-probes through an "off-on-off" fluorescence sensing mechanism. These compounds show high selectivity towards protons in a specific pH range, suggesting potential applications in fluorescence-based sensing technologies (Georgiev et al., 2013).

Mechanofluorochromic Properties

The study of aggregation-induced emission enhancement and mechanofluorochromic properties of related compounds, such as α-cyanostilbene functionalized tetraphenyl imidazole derivatives, reveals their potential in material science. These compounds exhibit significant solvatochromic effects and fluorescence changes upon mechanical stress, indicating their utility in developing responsive materials and sensors (Zhang et al., 2016).

Catalytic Applications

The synthesis and evaluation of palladium allyl complexes of annulated diaminocarbenes, including those related to imidazole derivatives, have been explored for their catalytic applications. These complexes demonstrate temperature-dependent dynamics and potential in catalyzing C−C and C−N bond formation reactions, highlighting their significance in catalysis and organic synthesis (Dastgir et al., 2010).

Antitumor and Kinase Inhibition

Novel imidazole acyl urea derivatives have been synthesized as Raf kinase inhibitors, displaying promising antitumor activities. These derivatives offer insights into the development of targeted therapies for cancer treatment, emphasizing the potential of imidazole derivatives in medicinal chemistry (Zhu, 2015).

Properties

IUPAC Name

9b-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPOBIOWQBVXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

Condense o-(p-fluorobenzoyl)benzoic acid with ethylenediamine by the procedure of Example 1 to obtain 9b-(p-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, reduce with lithium aluminum hydride and treat with hydrogen chloride as described in Example 1 to obtain 1-(p-fluorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine, dihydrochloride, m.p. 303° C. (dec.).
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